N-[4-(butan-2-yl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-[4-(butan-2-yl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a pyridin-2-yl group and a butan-2-ylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Pyridin-2-yl Group: The piperazine ring is then reacted with 2-chloropyridine in the presence of a base such as potassium carbonate to introduce the pyridin-2-yl group.
Introduction of the Butan-2-ylphenyl Group: The final step involves the acylation of the piperazine derivative with 4-(butan-2-yl)benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-yl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridin-2-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or potassium carbonate as bases, with appropriate halides or nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(butan-2-yl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: Used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
Uniqueness
N-[4-(butan-2-yl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with both pyridin-2-yl and butan-2-ylphenyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-3-16(2)17-7-9-18(10-8-17)22-20(25)24-14-12-23(13-15-24)19-6-4-5-11-21-19/h4-11,16H,3,12-15H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSPPXHQSTZLJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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